molecular formula C2H4F2O2 B13110986 2,2-Difluoroethane-1,1-diol

2,2-Difluoroethane-1,1-diol

Cat. No.: B13110986
M. Wt: 98.05 g/mol
InChI Key: VOYLGRBFALRMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoroethane-1,1-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethane-1,1-diol typically involves the fluorination of ethane derivatives. One common method is the reaction of ethylene glycol with hydrogen fluoride under controlled conditions to introduce the fluorine atoms. The reaction is carried out at low temperatures to prevent over-fluorination and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound. The use of catalysts, such as metal fluorides, can further improve the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoroacetic acid under the influence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the diol into difluoroethane.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: Difluoroacetic acid.

    Reduction: Difluoroethane.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

2,2-Difluoroethane-1,1-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique fluorine atoms make it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a metabolic inhibitor due to its ability to interfere with enzymatic processes.

    Medicine: Explored for its potential use in drug design, particularly in the development of enzyme inhibitors and antiviral agents.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2,2-Difluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

    1,1-Difluoroethane: A hydrofluorocarbon with similar fluorine content but different structural properties.

    1,2-Difluoroethane: An isomer with fluorine atoms on adjacent carbon atoms, leading to different chemical behavior.

    Fluoroethane: A simpler fluorinated ethane derivative with only one fluorine atom.

Uniqueness: 2,2-Difluoroethane-1,1-diol is unique due to the presence of both fluorine atoms and hydroxyl groups on the same carbon atoms. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C2H4F2O2

Molecular Weight

98.05 g/mol

IUPAC Name

2,2-difluoroethane-1,1-diol

InChI

InChI=1S/C2H4F2O2/c3-1(4)2(5)6/h1-2,5-6H

InChI Key

VOYLGRBFALRMGT-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.